molecular formula C8H8N2O2S B1310921 Ethyl imidazo[2,1-b]thiazole-6-carboxylate CAS No. 64951-04-8

Ethyl imidazo[2,1-b]thiazole-6-carboxylate

Cat. No. B1310921
CAS RN: 64951-04-8
M. Wt: 196.23 g/mol
InChI Key: PIURXAHSTOGOSU-UHFFFAOYSA-N
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Description

“Ethyl imidazo[2,1-b]thiazole-6-carboxylate” is a chemical compound with the IUPAC name “ethyl imidazo [2,1-b] [1,3]thiazole-6-carboxylate”. It has a molecular weight of 196.23 . It is a lilac solid at room temperature .


Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation at 300 W .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3" . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of imidazo[2,1-b]thiazole derivatives .


Physical And Chemical Properties Analysis

The compound is a lilac solid at room temperature . It has a molecular weight of 196.23 .

Scientific Research Applications

Specific Scientific Field

The compound is used in the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

“Ethyl imidazo[2,1-b]thiazole-6-carboxylate” has been used in the synthesis of new imidazo[2,1-b]thiazole-based chalcone derivatives, which were tested for their anticancer activities .

Methods of Application or Experimental Procedures

The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests . Further anticancer activity studies were performed on MCF-7 cells with the compound having the lowest IC 50 and highest SI values .

Results or Outcomes

XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, one particularly stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells . Flow cytometry analysis proved that treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Application in Antimycobacterial Research

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry and Antimycobacterial Research .

Summary of the Application

“Ethyl imidazo[2,1-b]thiazole-6-carboxylate” has been used in the synthesis of new imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives, which were tested for their antimycobacterial activities .

Methods of Application or Experimental Procedures

The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis and evaluated for in vitro antitubercular activity . The most active compounds were also studied using molecular docking and dynamics studies to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mycobacterium tuberculosis .

Results or Outcomes

The most active benzo[d]-imidazo[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line . Another compound also showed significant activity with IC50 2.03 μM and IC90 15.22 μM against the tested strain of Mtb .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIURXAHSTOGOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426992
Record name Ethyl imidazo[2,1-b]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[2,1-b]thiazole-6-carboxylate

CAS RN

64951-04-8
Record name Ethyl imidazo[2,1-b]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the cold solution of 2-aminothiazole (0.5 g, 4.99 mmol) in 10 mL of DME was added ethyl bromopyruvate (0.783 mL, 6.24 mmol). The resultant mixture was stirred at RT for 30 min. The yellow precipitate obtained was filtered. The solid residue was dissolved in 20 mL of ethanol and refluxed for 8 h. After the completion of the reaction as evidenced by LC-MS, the solvent was removed under vacuum. Residue was added to DCM and washed with sodium bicarbonate solution. The organic solvent was evaporated and the crude product was purified by Combiflash. Yield 0.285 g. 1H NMR (400 MHz; CDCl3): δ 1.42 (t, 3H), 4.41 (q, 2H), 6.98 (d, 1H), 7.47 (d, 1H), 8.09 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.783 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Xu, H Wang, J Zhao, X Yang, M Pei, G Zhang… - … of Photochemistry and …, 2019 - Elsevier
A simple fluorescent schiff base, X, based on imidazo[2,1-b]thiazole-6-carboxylic acid and 3-ethoxy-2-hydroxybenzaldehyde, was designed and synthesized for detection of Zn 2+ and …
Number of citations: 28 www.sciencedirect.com
NY Wang, Y Xu, WQ Zuo, KJ **ao, L Liu… - Journal of Medicinal …, 2015 - ACS Publications
The design, synthesis, and SAR studies of novel inhibitors of HCV NS4B based on the imidazo[2,1-b]thiazole scaffold were described. Optimization of potency with respect to genotype …
Number of citations: 54 pubs.acs.org
Y Xu, S Zhao, Y Zhang, H Wang, X Yang, M Pei… - Photochemical & …, 2020 - Springer
A new simple and easily synthesized multitarget sensor, (E)-N’-(4-(diethylamino)-2-hydroxybenzylidene) midazo[2,1-b]thiazole-6-carbohydrazide (X), was designed and synthesized …
Number of citations: 10 link.springer.com
Y Xu, H Wang, J Zhao, X Yang, M Pei… - New Journal of …, 2019 - pubs.rsc.org
(E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)imidazo[2,1-b]thiazole-6-carbohydrazide (X), a new fluorescent sensor, was designed and synthesized based on imidazo[2,1-b]thiazole …
Number of citations: 33 pubs.rsc.org
Y Xu, L Yang, H Wang, Y Zhang, X Yang, M Pei… - … of Photochemistry and …, 2020 - Elsevier
A new simple Schiff base, (E)-N'-(2-hydroxybenzylidene)imidazo[2,1-b]thiazole-6-carbohydrazide (X), was designed and synthesized based on salicylaldehyde and imidazo[2, 1-b]…
Number of citations: 31 www.sciencedirect.com
Y Xu, S Yuan, Y Zhang, H Wang, X Yang, M Pei… - … of Photochemistry and …, 2020 - Elsevier
A simple multifunctional sensor, X, was designed and synthesized based on 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde and imidazo[2,1-b]thiazole, …
Number of citations: 16 www.sciencedirect.com
JA Kaizerman, MI Gross, Y Ge, S White… - Journal of medicinal …, 2003 - ACS Publications
We describe the lead optimization and structure−activity relationship of DNA minor-groove binding ligands, a novel class of antibacterial molecules. These compounds have been …
Number of citations: 90 pubs.acs.org

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